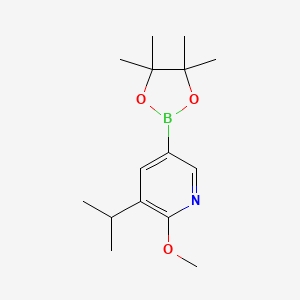
Fmoc-4-phenyl-3-methyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-4-phenyl-3-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a phenyl group and a methyl group attached to the phenylalanine backbone, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phenyl-3-methyl-L-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like Fmoc chloride for the protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers that can efficiently handle the protection and coupling steps. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-4-phenyl-3-methyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like piperidine for the removal of the Fmoc group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-4-phenyl-3-methyl-L-phenylalanine is used as a building block in the synthesis of peptides and peptidomimetics. Its unique structure allows for the creation of peptides with specific properties and functions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors, providing insights into the mechanisms of biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Peptides containing this compound can be designed to target specific receptors or enzymes, offering new avenues for drug development .
Industry
In the industrial sector, this compound is used in the production of biofunctional materials, such as hydrogels and nanostructures. These materials have applications in drug delivery, tissue engineering, and regenerative medicine .
Mécanisme D'action
The mechanism of action of Fmoc-4-phenyl-3-methyl-L-phenylalanine involves its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the folding and stability of peptides and proteins, affecting their biological activity. The Fmoc group also plays a role in protecting the amino group during synthesis, allowing for selective reactions at other sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-phenylalanine: Lacks the additional phenyl and methyl groups, making it less hydrophobic and less bulky.
Fmoc-4-methyl-L-phenylalanine: Contains a methyl group but lacks the additional phenyl group, resulting in different steric and electronic properties
Uniqueness
Fmoc-4-phenyl-3-methyl-L-phenylalanine is unique due to the presence of both phenyl and methyl groups, which enhance its hydrophobicity and steric bulk. These features can influence the self-assembly and stability of peptides containing this compound, making it valuable for the design of biofunctional materials and therapeutic peptides .
Propriétés
Formule moléculaire |
C31H27NO4 |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyl-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c1-20-17-21(15-16-23(20)22-9-3-2-4-10-22)18-29(30(33)34)32-31(35)36-19-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
Clé InChI |
LNZULTSYTDNSBW-LJAQVGFWSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)










![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)
